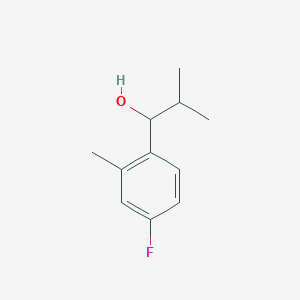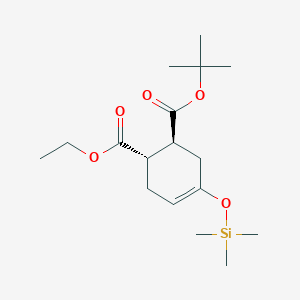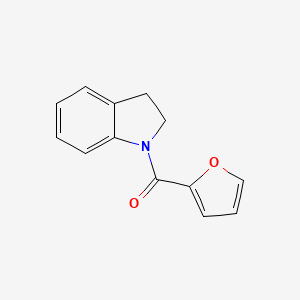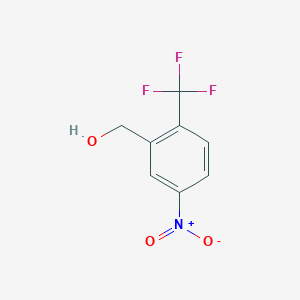
4-Chloromethyl-3-phenyl-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloromethyl-3-phenyl-2(5H)-furanone is an organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of a chloromethyl group and a phenyl ring in this compound suggests potential reactivity and applications in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-3-phenyl-2(5H)-furanone typically involves the following steps:
Starting Materials: The synthesis may start with a furanone derivative and a chloromethylating agent.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloromethyl-3-phenyl-2(5H)-furanone can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The furanone ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
4-Chloromethyl-3-phenyl-2(5H)-furanone has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloromethyl-3-phenyl-2(5H)-furanone involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-2(5H)-furanone: Lacks the chloromethyl group, leading to different reactivity.
4-Methyl-3-phenyl-2(5H)-furanone: Contains a methyl group instead of a chloromethyl group.
4-Chloromethyl-2(5H)-furanone: Lacks the phenyl group, affecting its chemical properties.
Propiedades
Número CAS |
101833-08-3 |
|---|---|
Fórmula molecular |
C11H9ClO2 |
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
3-(chloromethyl)-4-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C11H9ClO2/c12-6-9-7-14-11(13)10(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
AHXXHLIYVGJQHD-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)O1)C2=CC=CC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



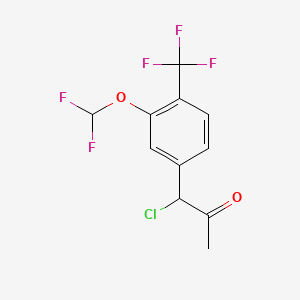
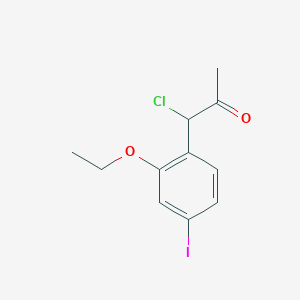
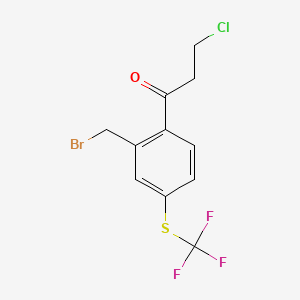
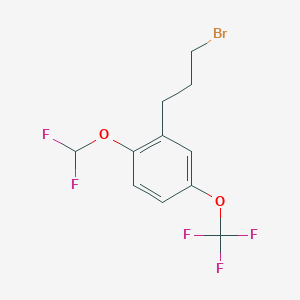
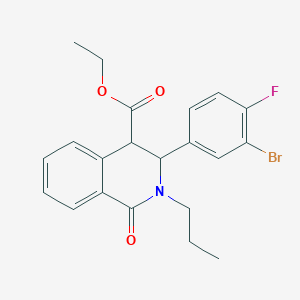
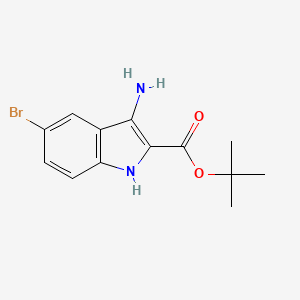

![1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine](/img/structure/B14050831.png)
